molecular formula C15H20ClN5O2 B8810173 Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate

Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate

Cat. No. B8810173
M. Wt: 337.80 g/mol
InChI Key: BNXIZPZXSBYUQT-UHFFFAOYSA-N
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Patent
US08188098B2

Procedure details

A solution of triphenylphosphine (30.5 g, 116.3 mmol) in anhydrous tetrahydrofuran (450 mL) was cooled to 0° C. under nitrogen. Diisopropylazodicarboxylate (22.9 mL, 116.3 mmol) was added dropwise over 10 min. The mixture was stirred at 0° C. for 15 min and then 1-Boc-4-hydroxy-piperidine (Aldrich, 20.3 g, 100 mmol) was added. The mixture was stirred at 0° C. for 10 min and then solid 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 30; 13.0 g, 84 mmol) was added in portions. The flask containing Intermediate 30 was rinsed with THF and the washings were added to the reaction mixture. The reaction mixture was stirred in the ice-bath for 3 h, and then stored in the refrigerator overnight. The reaction mixture was evaporated to dryness and the residue was taken up in a mixture of ether and hexanes (2:1; 1 L). The mixture was stirred at room temperature for 20 min, and then the white solid was filtered off and washed with a mixture of ether and hexanes (2:1). The filtrate was evaporated to dryness to give a yellow solid. This was taken up in toluene with warming, applied to a column of flash silica gel (90 mm×6″) and eluted with 20-25% ethyl acetate/hexanes to give 4-(4-chloro-pyrazolo[3,4-d]pyrimidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (11.0 g, 39%) along with mixed fractions which were repurified by flash chromatography.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
22.9 mL
Type
reactant
Reaction Step Two
Quantity
20.3 g
Type
reactant
Reaction Step Three
Quantity
13 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[C:34]([N:41]1[CH2:46][CH2:45][CH:44](O)[CH2:43][CH2:42]1)([O:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35].[Cl:48][C:49]1[N:54]=[CH:53][N:52]=[C:51]2[NH:55][N:56]=[CH:57][C:50]=12>O1CCCC1.C1(C)C=CC=CC=1>[C:37]([O:36][C:34]([N:41]1[CH2:46][CH2:45][CH:44]([N:55]2[C:51]3=[N:52][CH:53]=[N:54][C:49]([Cl:48])=[C:50]3[CH:57]=[N:56]2)[CH2:43][CH2:42]1)=[O:35])([CH3:40])([CH3:39])[CH3:38]

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
22.9 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Three
Name
Quantity
20.3 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)O
Step Four
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=C2C(=NC=N1)NN=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=N1)NN=C2
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=N1)NN=C2
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 10 min
Duration
10 min
WASH
Type
WASH
Details
was rinsed with THF
ADDITION
Type
ADDITION
Details
the washings were added to the reaction mixture
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred in the ice-bath for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
stored in the refrigerator overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue was taken up in a mixture of ether and hexanes (2:1; 1 L)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the white solid was filtered off
WASH
Type
WASH
Details
washed with a mixture of ether and hexanes (2:1)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
with warming
WASH
Type
WASH
Details
eluted with 20-25% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1N=CC=2C1=NC=NC2Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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